Bis-2,6-atgmhm
Bis-2,6-atgmhm
Brand Name:
Vulcanchem
CAS No.:
110913-60-5
VCID:
VC20789861
InChI:
InChI=1S/2C15H22O9S.Hg/c2*1-7(16)20-5-11-13(21-8(2)17)15(23-10(4)19)14(22-9(3)18)12(6-25)24-11;/h2*11-15,25H,5-6H2,1-4H3;/q;;+2/p-2
SMILES:
CC(=O)OCC1C(C(C(C(O1)C[S-])OC(=O)C)OC(=O)C)OC(=O)C.CC(=O)OCC1C(C(C(C(O1)C[S-])OC(=O)C)OC(=O)C)OC(=O)C.[Hg+2]
Molecular Formula:
C30H42HgO18S2
Molecular Weight:
955.4 g/mol
Bis-2,6-atgmhm
CAS No.: 110913-60-5
Cat. No.: VC20789861
Molecular Formula: C30H42HgO18S2
Molecular Weight: 955.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 110913-60-5 |
|---|---|
| Molecular Formula | C30H42HgO18S2 |
| Molecular Weight | 955.4 g/mol |
| IUPAC Name | mercury(2+);[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]methanethiolate |
| Standard InChI | InChI=1S/2C15H22O9S.Hg/c2*1-7(16)20-5-11-13(21-8(2)17)15(23-10(4)19)14(22-9(3)18)12(6-25)24-11;/h2*11-15,25H,5-6H2,1-4H3;/q;;+2/p-2 |
| Standard InChI Key | FORSGEYNZQWYKV-UHFFFAOYSA-L |
| SMILES | CC(=O)OCC1C(C(C(C(O1)C[S-])OC(=O)C)OC(=O)C)OC(=O)C.CC(=O)OCC1C(C(C(C(O1)C[S-])OC(=O)C)OC(=O)C)OC(=O)C.[Hg+2] |
| Canonical SMILES | CC(=O)OCC1C(C(C(C(O1)C[S-])OC(=O)C)OC(=O)C)OC(=O)C.CC(=O)OCC1C(C(C(C(O1)C[S-])OC(=O)C)OC(=O)C)OC(=O)C.[Hg+2] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator